
GalNAc beta(1-3)Gal alpha(1-4)Gal beta(1-4)Glc-beta-pNP
描述
GalNAc beta(1-3)Gal alpha(1-4)Gal beta(1-4)Glc-beta-pNP is a useful research compound. Its molecular formula is C32H48N2O23 and its molecular weight is 828.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
GalNAc beta(1-3)Gal alpha(1-4)Gal beta(1-4)Glc-beta-pNP is a complex carbohydrate with significant biological activity. Its structural formula is represented as , and it has a molecular weight of approximately 828.72 g/mol. This compound is notable for its potential applications in research, particularly in the fields of glycobiology and enzymology.
Property | Value |
---|---|
Molecular Formula | C32H48N2O23 |
Molecular Weight | 828.72 g/mol |
Purity | ≥95% (by HPLC) |
Storage Temperature | <0 °C |
Appearance | White to light yellow powder or crystal |
Enzymatic Interactions
Research indicates that this compound serves as a substrate for various glycosidases, particularly β-N-acetylhexosaminidases. These enzymes are crucial for the hydrolysis of glycosidic bonds, leading to the release of monosaccharides. For instance, a study identified a β-N-acetylhexosaminidase from the marine bacterium Paraglaciecola hydrolytica that exhibited optimal activity at pH 6.0 and 50 °C, effectively hydrolyzing this compound .
Case Studies
-
Enzyme Characterization :
- In a study focused on Paraglaciecola hydrolytica, researchers characterized a recombinant enzyme capable of hydrolyzing GalNAc-containing substrates. The enzyme demonstrated specificity towards β-linkages, highlighting the importance of this compound in understanding microbial glycoside hydrolases .
- Substrate Specificity :
Applications in Research
The compound's unique structure allows it to be used as a tool in various biochemical assays, particularly in studies involving glycosylation patterns and enzyme activity. Its ability to mimic natural substrates makes it valuable for:
- Studying Glycosylation : Understanding how sugars are added to proteins and lipids.
- Enzyme Activity Assays : Measuring the activity of specific glycosidases.
- Drug Development : Investigating potential therapeutic targets related to glycan metabolism.
常见问题
Basic Research Questions
Q. What experimental protocols are recommended for assessing glycosidase activity using GalNAc beta(1-3)Gal alpha(1-4)Gal beta(1-4)Glc-beta-pNP?
The compound’s terminal p-nitrophenyl (pNP) group enables spectrophotometric detection of enzymatic hydrolysis. A standard protocol involves incubating the compound with target glycosidases (e.g., α-galactosidases or β-galactosidases) in buffered solutions (pH 5.0–7.4) at 37°C. Hydrolysis releases pNP, quantified at 400–410 nm. Controls must include substrate-only and enzyme-only blanks to rule out non-specific activity .
Q. How does the oligosaccharide sequence in this compound model natural glycoconjugates?
The tetrasaccharide mimics terminal motifs of glycosphingolipids (e.g., Gb4) and O-linked glycans. For example, the GalNAcβ(1-3)Gal sequence resembles Forssman antigen precursors, while the Galα(1-4)Galβ(1-4)Glc motif parallels ganglioside cores. This structural mimicry allows researchers to study enzyme-substrate interactions without interference from cellular components .
Q. What are the key considerations for synthesizing or sourcing this compound with high purity?
Synthesis requires regioselective glycosylation to establish β(1-3), α(1-4), and β(1-4) linkages. Analytical methods like HPLC and mass spectrometry are critical for verifying purity. Commercial suppliers often provide certificates of analysis detailing glycosidic linkage confirmation via NMR (e.g., ¹H NMR for anomeric proton signals) .
Advanced Research Questions
Q. How can conflicting data on substrate specificity of galactosidases toward this compound be resolved?
Discrepancies may arise from enzyme isoforms (e.g., β-galactosidases with varying exo/endo activity) or assay conditions (e.g., pH, metal ions). For example, Marinomonas β-galactosidase hydrolyzes Galβ(1-4)GlcNAc but not Galβ(1-3)GalNAc, suggesting steric or electronic constraints at the active site. Kinetic assays (Km, Vmax) and structural modeling (docking simulations) are recommended to clarify specificity .
Q. What advanced techniques are used to validate the structural integrity of this compound in enzyme interaction studies?
Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Single Quantum Coherence (HSQC) NMR can map inter-residue interactions, confirming glycosidic bond orientations. For example, NOESY cross-peaks between GalNAc H1 and Gal H3 protons validate the β(1-3) linkage. Mass spectrometry (MALDI-TOF) further confirms molecular weight and fragmentation patterns .
Q. How does this compound aid in distinguishing between glycosyltransferase and glycosidase mechanisms in glycan remodeling?
The pNP group blocks reducing-end modifications, making the compound ideal for studying hydrolytic (glycosidase) rather than elongative (glycosyltransferase) activity. To investigate transferases, the compound can be modified by replacing pNP with an acceptor sugar (e.g., GlcNAc) in chemoenzymatic synthesis .
Q. What strategies are employed to address low signal-to-noise ratios in kinetic assays with this compound?
Fluorescent derivatives (e.g., replacing pNP with 4-methylumbelliferone) enhance sensitivity. Alternatively, coupling assays with secondary enzymes (e.g., glucose oxidase for Glc detection) amplify signals. Buffer optimization (e.g., adding BSA to stabilize enzymes) and high-purity substrates reduce background noise .
Q. Data Interpretation and Contradictions
Q. Why might this compound show variable activity in lectin-binding assays compared to natural glycans?
Lectins like Wisteria floribunda agglutinin recognize specific epitopes (e.g., terminal GalNAcβ(1-4)GlcNAc). The absence of natural glycoconjugate context (e.g., protein or lipid anchors) in the synthetic compound may reduce binding avidity. Surface plasmon resonance (SPR) can quantify affinity differences .
Q. How to reconcile discrepancies in enzymatic hydrolysis rates between this compound and structurally similar analogs?
Q. What databases or tools are recommended for annotating glycan structures derived from this compound?
Use GlyTouCan for glycan structure registration and UniCarb-DB for spectral reference data. Software like GlycoWorkbench assists in interpreting MS/MS fragmentation patterns, critical for confirming glycosidic linkages .
属性
IUPAC Name |
N-[(2S,3S,4R,5R,6S)-2-[(2R,3S,4S,5S,6S)-2-[(2S,3R,4R,5S,6S)-6-[(2S,3S,4R,5S,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48N2O23/c1-10(39)33-17-20(42)18(40)13(6-35)51-29(17)57-28-19(41)14(7-36)52-32(25(28)47)56-27-16(9-38)54-31(24(46)22(27)44)55-26-15(8-37)53-30(23(45)21(26)43)50-12-4-2-11(3-5-12)34(48)49/h2-5,13-32,35-38,40-47H,6-9H2,1H3,(H,33,39)/t13-,14-,15-,16-,17-,18-,19-,20+,21+,22+,23-,24-,25-,26+,27-,28-,29-,30+,31-,32+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMWVXPGKMCSQE-CUWUVIFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5=CC=C(C=C5)[N+](=O)[O-])CO)CO)CO)O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@H]([C@@H](O[C@H]1O[C@H]2[C@H]([C@@H](O[C@@H]([C@H]2O)O[C@H]3[C@@H](O[C@H]([C@H]([C@H]3O)O)O[C@@H]4[C@@H](O[C@H]([C@H]([C@H]4O)O)OC5=CC=C(C=C5)[N+](=O)[O-])CO)CO)CO)O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48N2O23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693692 | |
Record name | 4-Nitrophenyl 2-acetamido-2-deoxy-alpha-L-allopyranosyl-(1->3)-beta-L-allopyranosyl-(1->4)-alpha-L-allopyranosyl-(1->4)-alpha-L-gulopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
828.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1134635-03-2 | |
Record name | 4-Nitrophenyl 2-acetamido-2-deoxy-alpha-L-allopyranosyl-(1->3)-beta-L-allopyranosyl-(1->4)-alpha-L-allopyranosyl-(1->4)-alpha-L-gulopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。